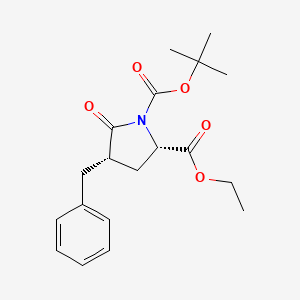

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester

Description

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester (CAS: 153080-92-3) is a chiral pyrrolidine derivative widely used as a synthetic intermediate in medicinal chemistry. The compound features a bicyclic structure with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, a benzyl substituent at the 4-position, and an ethyl ester at the 2-carboxylic acid moiety. Its stereochemistry (2S,4S) is critical for applications in enantioselective synthesis, particularly in the development of protease inhibitors and antimalarial agents .

Properties

Molecular Formula |

C19H25NO5 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C19H25NO5/c1-5-24-17(22)15-12-14(11-13-9-7-6-8-10-13)16(21)20(15)18(23)25-19(2,3)4/h6-10,14-15H,5,11-12H2,1-4H3/t14-,15-/m0/s1 |

InChI Key |

LDUBNPSIHNXHQF-GJZGRUSLSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.

Protection: The amino group of (S)-proline is protected using a Boc protecting group to form (S)-1-Boc-proline.

Benzylation: The protected proline derivative undergoes benzylation to introduce the benzyl group at the 4-position.

Cyclization: The benzylated intermediate is then cyclized to form the pyrrolidine ring.

Oxidation: The resulting pyrrolidine derivative is oxidized to introduce the oxo group at the 5-position.

Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine derivatives, including (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester , are often investigated for their biological activities. Similar compounds have shown potential as:

- Enzyme inhibitors : Compounds with structural similarities have been studied for their ability to inhibit specific enzymes involved in disease pathways.

- Receptor modulators : The interaction of these compounds with various receptors can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its potential as:

- Lead compounds : Due to their ability to interact with biological targets, these derivatives can serve as starting points for developing new therapeutics.

- Prodrugs : The Boc protecting group can be removed under acidic conditions, allowing for further functionalization and potentially enhancing bioavailability.

Biological Studies

Interaction studies involving (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester may focus on:

- Binding affinity : Investigating how well the compound binds to specific biological targets using techniques such as surface plasmon resonance or isothermal titration calorimetry.

- Mechanism of action : Understanding how this compound affects cellular pathways through biochemical assays.

Comparative Analysis of Related Compounds

To highlight the uniqueness of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester , a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Boc-4-methylpyrrolidine | Methyl group at position 4 | Lacks benzyl substituent |

| 1-Boc-L-proline | Proline backbone | Different stereochemistry and functional groups |

| 1-Benzylpyrrolidinone | Benzyl group at nitrogen | No carboxylic acid functionality |

| (2S,4R)-N-Boc-4-benzylproline | Similar proline structure | Potentially different biological activities |

This table emphasizes the diverse structural features within pyrrolidine derivatives while illustrating the distinctive functionalities present in (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester , particularly its protective Boc group and ethyl ester functionality.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to three analogs based on substituent variations, stereochemistry, and applications.

Table 1: Structural and Physical Properties

Commercial and Research Relevance

Key Research Findings

Antimalarial Applications : The benzyl substituent in the target compound enhances binding to cysteine protease active sites, outperforming methyl analogs in inhibitor potency .

Stereochemical Impact : (2S,4S) configuration in the target compound is essential for enantioselective synthesis, whereas (2S,4R) derivatives (e.g., hydroxy-thiazole compound) show divergent biological profiles .

Reactivity Trends: Electron-withdrawing groups (e.g., cyano in the 4-Cyanophenyl analog) increase electrophilicity at the pyrrolidine ring, enabling diverse functionalization compared to Boc-protected analogs .

Biological Activity

The compound (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester is a synthetic organic molecule with notable structural features that include a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl substituent. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 357.41 g/mol. The unique combination of functional groups contributes to its reactivity and potential biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.41 g/mol |

| Functional Groups | Pyrrolidine, Boc group, Benzyl substituent |

Neuroprotective Properties

Research on similar pyrrolidine derivatives has indicated their potential as neuroprotective agents. For instance, a study focused on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives demonstrated significant neuroprotective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. The most potent derivative in this series exhibited higher efficacy than the reference compound ifenprodil, suggesting that structural analogs may also exhibit similar neuroprotective properties .

The mechanism underlying the neuroprotective effects of pyrrolidine derivatives often involves modulation of NMDA receptor activity. For example, the aforementioned study indicated that certain compounds could attenuate calcium influx and suppress the upregulation of NR2B subunits associated with NMDA receptor activation . This suggests that (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester may interact with similar pathways, although direct evidence is currently lacking.

Synthesis and Reactivity

The synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester typically involves multi-step organic reactions where the Boc group serves to protect the amine during synthesis. The reactivity of this compound can be attributed to its functional groups, which allow for further modifications and interactions with biological targets .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester :

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Boc-4-methylpyrrolidine | Methyl group at position 4 | Lacks benzyl substituent |

| 1-Boc-L-proline | Proline backbone | Different stereochemistry and functional groups |

| 1-Benzylpyrrolidinone | Benzyl group at nitrogen | No carboxylic acid functionality |

| (2S,4R)-N-Boc-4-benzylproline | Similar proline structure but different stereochemistry | Potentially different biological activities |

Case Studies

While direct case studies specifically involving (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester are scarce, research into related compounds provides insights into its potential applications. For example, studies on pyrrolidine derivatives have shown their utility in drug design for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via stereoselective methods starting from chiral precursors like N-Boc-L-homophenylalanine. Key steps involve alkylation, cyclization, and protection/deprotection strategies. For example, Boc protection is critical to preserve stereochemistry during subsequent reactions . Reaction temperature and solvent polarity significantly impact the diastereomeric ratio; lower temperatures (0–5°C) in polar aprotic solvents (e.g., DMF) favor retention of the (2S,4S) configuration .

Q. What purification techniques are recommended to isolate high-purity (>97%) (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester?

- Methodological Answer : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves enantiomeric impurities. Recrystallization from ethanol/water mixtures improves crystallinity and purity ≥97% .

Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm. Confirmatory techniques include - and -NMR to analyze coupling constants (e.g., ) and NOESY for spatial proximity of substituents .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester under basic conditions?

- Methodological Answer : Racemization at C2/C4 occurs via keto-enol tautomerism. To suppress this:

- Use mild bases (e.g., NaHCO) instead of strong bases (e.g., NaOH).

- Conduct reactions at low temperatures (<10°C).

- Introduce bulky protecting groups (e.g., Boc) to sterically hinder enolization .

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of related pyrrolidine intermediates?

- Methodological Answer : Contradictions arise from substrate-catalyst mismatches. Use kinetic isotope effect (KIE) studies and DFT calculations to identify rate-limiting steps (e.g., H activation vs. substrate binding). Compare turnover frequencies (TOF) under controlled H pressures (1–10 atm) .

Q. What are the key degradation pathways of this compound under accelerated stability testing, and how can they be inhibited?

- Methodological Answer : Hydrolysis of the Boc group (pH-dependent) and oxidation of the benzyl moiety are primary pathways. Stability studies (40°C/75% RH) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.